2-methoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-11-5-6-14(13(8-11)19-2)20(17,18)16-10-12-4-3-7-15-9-12/h3-9,16H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAERUUDTYCGJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Nucleophilic Substitution: The starting material, 2-methoxy-4-methylbenzenesulfonyl chloride, undergoes nucleophilic substitution with pyridin-3-ylmethanamine to form the desired sulfonamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine or sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The nitro group, if present, can be reduced to an amine group, which may change the compound’s reactivity and solubility.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
2-methoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or therapeutic effects.
Comparison with Similar Compounds
N-(5-Chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide Derivatives (Compounds 6 and 7)
- Substituents: Quinoline-3-yloxy and chloro groups on the pyridine ring.
- Biological Relevance: These compounds exhibited Gold Scores (GS) of 78.09 and 87.26, respectively, indicating moderate-to-high binding affinity for PPARγ. Their hydrogen bonding scores (6.11 and 7.42) suggest strong ligand-protein interactions, likely due to the quinoline oxygen and sulfonamide groups .
(E)-N-(5-Methylisoxazol-3-yl)-4-((Pyridin-2-ylmethylene)amino)benzenesulfonamide
- Substituents : Schiff base linkage (azomethine) and pyridin-2-ylmethylene group.
- Key Differences: The azomethine group enables conjugation and nonlinear optical (NLO) properties, which are absent in the target compound. The pyridine nitrogen at the 2-position may alter binding orientation compared to the 3-position in the target compound .
ABT-751 (N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide)
- Substituents: 4-Methoxybenzene and 4-hydroxyphenylamino groups.
- Key Differences: ABT-751’s tricyclic quinazolinone derivatives (e.g., compound 16a) exhibit potent antimitotic activity (GI₅₀ = 10–66.9 nM) by inhibiting tubulin polymerization. The target compound lacks the tricyclic system, which is critical for microtubule disruption .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s methoxy and methyl groups likely confer moderate lipophilicity, enhancing membrane permeability compared to hydrophilic 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide derivatives .
- Metabolic Stability : The absence of labile groups (e.g., Schiff bases) in the target compound suggests improved metabolic stability over analogs like the (E)-N-(5-methylisoxazol-3-yl) derivative .
Biological Activity
2-Methoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial applications. Its unique structural features, including a methoxy group, a methyl group, and a pyridinyl moiety, suggest diverse interactions with biological targets. This article reviews the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 292.35 g/mol. The compound features a benzenesulfonamide backbone which is known for its significant biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₃S |
| Molecular Weight | 292.35 g/mol |
| Functional Groups | Methoxy, Methyl, Pyridine |
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. Preliminary studies have shown its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Molecular docking studies suggest favorable interactions with target proteins involved in bacterial metabolism, indicating potential as an antimicrobial agent .
Minimum Inhibitory Concentration (MIC) Values:
Recent studies have reported MIC values against several pathogens:
| Pathogen | MIC (µM) |
|---|---|
| E. coli | 8.33 - 23.15 |
| S. aureus | 5.64 - 77.38 |
| C. albicans | 16.69 - 78.23 |
| P. aeruginosa | 13.40 - 137.43 |
These values indicate that the compound has moderate to good activity against these pathogens and could be further explored for therapeutic applications .
Structure-Activity Relationship (SAR)
The SAR of sulfonamide derivatives reveals that modifications to the core structure can significantly influence biological activity. For instance:
- Substituent Effects: The introduction of different functional groups can enhance solubility and interaction with biological targets.
- Chain Length: Increasing the length of side chains has been associated with improved antimicrobial activity .
Synthesis Methods
The synthesis of this compound typically involves nucleophilic substitution reactions:
- Starting Material: 2-methoxy-4-methylbenzenesulfonyl chloride.
- Nucleophile: Pyridin-3-ylmethanamine.
- Reaction Conditions: Conducted in organic solvents like dichloromethane or tetrahydrofuran under basic conditions using triethylamine or sodium hydroxide.
This multi-step process allows for the synthesis of analogs with potentially enhanced biological activity.
Case Studies and Research Findings
Several studies have highlighted the biological potential of related compounds within the benzenesulfonamide class:
- Antimicrobial Activity Assessment: A study assessing various derivatives found that compounds with hydrophobic groups exhibited increased potency against bacterial strains.
- Bioavailability Studies: Compounds similar to this compound demonstrated favorable pharmacokinetic properties, adhering to Lipinski's rule of five, which predicts good oral bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves sulfonylation and coupling reactions. For example, tricyclic analogues of related benzenesulfonamides are synthesized via multi-step processes, including:
- Sulfonamide bond formation : Reacting 4-methoxybenzenesulfonyl chloride with pyridinylmethylamine derivatives under basic conditions (e.g., triethylamine in dichloromethane).
- Cyclization : Introducing tricyclic moieties through palladium-catalyzed coupling or nucleophilic aromatic substitution .
- Optimization : Reaction conditions (e.g., catalysts, solvents, temperature) are critical for yield and purity. For instance, continuous flow reactors and automated systems may enhance efficiency in large-scale synthesis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming structural integrity, including methoxy and methyl substituents. Example: Coupling constants in pyridinyl protons (δ 8.2–8.5 ppm) validate regiochemistry .
- HPLC : Validates purity (>95% by reverse-phase chromatography) and monitors degradation products .
- X-ray crystallography : Resolves absolute configuration and crystal packing, as demonstrated in structurally related benzenesulfonamides .
Q. How is the biological activity of this compound evaluated in preclinical studies?
- Methodological Answer :
- In vitro assays : Antiproliferative activity is tested against cancer cell lines (e.g., IC50 values via MTT assays).
- In vivo models : Xenograft studies in rodents assess antitumor efficacy and toxicity. For example, ABT-751 analogues showed potent in vivo activity by disrupting microtubule dynamics .
- Mechanistic studies : Flow cytometry for cell cycle arrest (G2/M phase) and immunofluorescence for tubulin polymerization inhibition .
Advanced Research Questions
Q. How can computational modeling optimize derivatives for enhanced target binding?
- Methodological Answer :
- Docking studies : Use PDB structures (e.g., 3HKC) to model interactions with β-tubulin or kinase targets. Adjust substituents (e.g., pyridinyl groups) to improve binding affinity .
- Quantum chemical calculations : Predict reaction pathways and transition states to guide synthetic feasibility (e.g., ICReDD’s computational-experimental feedback loop) .
- QSAR models : Correlate structural features (e.g., logP, polar surface area) with pharmacokinetic properties .
Q. What strategies resolve contradictions in biological data across studies?
- Methodological Answer :
- Statistical rigor : Apply ANOVA with Fisher’s PLSD post hoc tests (α < 0.05) to validate reproducibility. For example, discrepancies in IC50 values may arise from cell line heterogeneity .
- Dose-response normalization : Use standardized controls (e.g., paclitaxel for microtubule-targeting agents) to calibrate assays .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers or confounding variables .
Q. How are structure-activity relationships (SARs) established for antitumor derivatives?
- Methodological Answer :
- Systematic substitution : Modify the pyridinylmethyl group (e.g., halogenation, methoxy variations) and test potency. For example, 3-hydroxyphenylamino substitutions in ABT-751 analogues enhanced microtubule disruption .
- Metabolic stability assays : Introduce trifluoromethyl groups (as in related compounds) to improve half-life and reduce CYP450-mediated degradation .
- In vivo PK/PD modeling : Correlate plasma concentrations (via LC-MS) with tumor regression rates .
Data Analysis and Validation
Q. What statistical methods ensure robust analysis of experimental results?
- Methodological Answer :
- ANOVA with post hoc tests : Analyze dose-response curves (e.g., GraphPad Prism®) to compare treatment groups. Use Bonferroni correction for multiple comparisons .
- Principal Component Analysis (PCA) : Identify key variables (e.g., solubility, logD) influencing biological activity in high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
